Baloxavir-d4

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Baloxavir-d4 (CAS 2415027-80-2) is a deuterium-labeled analog of the antiviral compound Baloxavir. It serves as a stable isotope-labeled internal standard (SIL-IS) primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of baloxavir acid (BXA) in biological matrices.

Molecular Formula C24H19F2N3O4S
Molecular Weight 487.5 g/mol
Cat. No. B12371271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaloxavir-d4
Molecular FormulaC24H19F2N3O4S
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
InChIInChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2
InChIKeyFIDLLEYNNRGVFR-KZRIHOBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baloxavir-d4 for Analytical Quantification and Pharmacokinetic Research


Baloxavir-d4 (CAS 2415027-80-2) is a deuterium-labeled analog of the antiviral compound Baloxavir . It serves as a stable isotope-labeled internal standard (SIL-IS) primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of baloxavir acid (BXA) in biological matrices . Baloxavir-d4 is characterized by its high isotopic purity and is available from commercial suppliers with certified purity levels for research applications .

Why Unlabeled or Alternative Internal Standards Fail in Baloxavir Quantification


In LC-MS/MS bioanalysis, using an internal standard that is not an exact isotopic analog of the target analyte introduces significant quantitative error due to differential matrix effects, extraction recovery, and ionization efficiency [1]. Baloxavir-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte baloxavir acid (BXA) and exhibits nearly identical physicochemical properties, thereby correcting for these analytical variabilities . Substituting with unlabeled baloxavir or a non-deuterated analog cannot compensate for these variations, leading to inaccurate pharmacokinetic parameters and failed method validation against regulatory guidelines [2].

Quantitative Evidence for Selecting Baloxavir-d4 over Alternatives


Baloxavir-d4 as the Internal Standard Enables a Lower Limit of Quantification (LLOQ) of 3.00 ng/mL

In a validated UPLC-MS/MS method, Baloxavir-d4 was used as the internal standard for the quantification of baloxavir acid (BXA) in rat plasma. The method achieved a lower limit of quantification (LLOQ) of 3.00 ng/mL, which is essential for capturing the full pharmacokinetic profile in preclinical studies .

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Baloxavir-d4 Provides Superior Method Linearity (r=0.9994) for BXA Quantification in Rat Plasma

The UPLC-MS/MS method utilizing Baloxavir-d4 as the internal standard demonstrated excellent linearity over the concentration range of 3–200 ng/mL with a correlation coefficient (r) of 0.9994 . This high degree of linearity ensures precise and accurate quantification across a wide dynamic range, which is crucial for generating reliable pharmacokinetic data .

Method Validation Bioanalytical Chemistry Preclinical Pharmacokinetics

Baloxavir-d4 Enables High Inter-Assay Precision (RSD ≤ 6.51%) and Accuracy (91.28–104.29%) in Rat Plasma

The method employing Baloxavir-d4 as the internal standard achieved inter-assay precision (expressed as relative standard deviation, RSD) of less than or equal to 6.51% and accuracy ranging from 91.28% to 104.29% . These metrics are within the acceptable limits defined by regulatory guidelines for bioanalytical method validation .

Bioanalytical Method Validation Pharmacokinetic Studies Precision and Accuracy

Baloxavir-d4 Exhibits a Distinct Mass Transition (m/z 488.1 → 247.2) for Unambiguous Analyte Tracking

In positive ion electrospray ionization multiple reaction monitoring (MRM) mode, the mass-to-charge ratio (m/z) transition for Baloxavir-d4 is 488.1 → 247.2, which is 4 Da higher than the unlabeled analyte baloxavir acid (BXA, m/z 484.2 → 247.2) . This 4 Da mass shift is directly due to the incorporation of four deuterium atoms . This distinct mass difference ensures that the internal standard signal is completely resolved from the analyte signal, eliminating cross-talk and ensuring accurate quantification .

Mass Spectrometry Multiple Reaction Monitoring Isotopic Purity

Baloxavir-d4 is Supplied with Certified Purity of 99.27% to Support Regulatory-Compliant Bioanalysis

Commercially available Baloxavir-d4 is supplied with a certified purity of 99.27% as determined by HPLC and quantitative NMR . This high level of purity ensures that the internal standard does not introduce significant impurities that could interfere with the analysis or compromise the accuracy of the quantification method, which is a critical requirement for methods intended to support regulatory submissions [1].

Reference Standard Quality Control Regulatory Compliance

Optimal Use Cases for Baloxavir-d4 in Pharmaceutical and Bioanalytical Research


Preclinical Pharmacokinetic (PK) Studies of Baloxavir Marboxil in Animal Models

Baloxavir-d4 is the ideal internal standard for quantifying baloxavir acid (BXA) in plasma samples from rats or other species used in preclinical pharmacokinetic studies of baloxavir marboxil. Its use ensures the high sensitivity (LLOQ of 3.00 ng/mL) and excellent linearity (r=0.9994) required for accurate calculation of key PK parameters such as Cmax, Tmax, AUC, and half-life .

Bioanalytical Method Development and Validation for Human Clinical Trials

Regulatory agencies (e.g., FDA, EMA) require validated bioanalytical methods for quantifying drug levels in human plasma during clinical trials. Baloxavir-d4 serves as the gold-standard SIL-IS for developing a robust LC-MS/MS method for BXA quantification in human plasma. Its use directly addresses the need for high precision (RSD ≤ 6.51%) and accuracy (91.28–104.29%) as demonstrated in validated methods, facilitating the generation of data that meets regulatory submission requirements for new drug applications (NDAs) [1].

Quality Control (QC) and Analytical Method Validation (AMV) for ANDA Filings

Generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for baloxavir marboxil must demonstrate bioequivalence, which requires a fully validated bioanalytical method. Baloxavir-d4 is a critical component for these methods, as it is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production [2].

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